3-[5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid
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Overview
Description
3-[5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid is a synthetic organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid typically involves multiple steps, starting with the preparation of the core aromatic structure. One common method involves the reaction of 2-chlorophenol with 5-chloro-2-hydroxybenzaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to a Wittig reaction to introduce the prop-2-enoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens or other substituents can be introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using chlorine gas.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 3-[5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dichlorophen: A compound with similar structural features but different functional groups.
Phenoxy acids: Compounds with similar aromatic structures but varying substituents.
Uniqueness
3-[5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid is unique due to its specific combination of chloro and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H12Cl2O3 |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
3-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-6-7-15(11(9-13)5-8-16(19)20)21-10-12-3-1-2-4-14(12)18/h1-9H,10H2,(H,19,20) |
InChI Key |
HPZBXGHAOLWSQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=CC(=O)O)Cl |
Origin of Product |
United States |
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